molecular formula C12H18Br3N3O3 B13114420 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) CAS No. 65174-72-3

1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one)

Cat. No.: B13114420
CAS No.: 65174-72-3
M. Wt: 492.00 g/mol
InChI Key: UYNTZRFVDTZUQI-UHFFFAOYSA-N
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Description

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) is a chemical compound with the molecular formula C12H18Br3N3O3 It is a triazine derivative, characterized by the presence of three bromopropanone groups attached to a triazinane ring

Preparation Methods

The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) typically involves the reaction of 1,3,5-triazinane with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new biochemical assays and probes.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanone groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The triazinane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds to 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) include:

    1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone): This compound has a similar structure but with shorter bromoethanone groups.

    1,3,5-Triacryloylhexahydro-1,3,5-triazine: This compound features acrylate groups instead of bromopropanone groups.

    1,3,5-Tris(3-dimethylaminopropyl)hexahydro-s-triazine: This compound has dimethylaminopropyl groups attached to the triazinane ring.

Properties

CAS No.

65174-72-3

Molecular Formula

C12H18Br3N3O3

Molecular Weight

492.00 g/mol

IUPAC Name

1-[3,5-bis(3-bromopropanoyl)-1,3,5-triazinan-1-yl]-3-bromopropan-1-one

InChI

InChI=1S/C12H18Br3N3O3/c13-4-1-10(19)16-7-17(11(20)2-5-14)9-18(8-16)12(21)3-6-15/h1-9H2

InChI Key

UYNTZRFVDTZUQI-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C(=O)CCBr)C(=O)CCBr)C(=O)CCBr

Origin of Product

United States

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